molecular formula C11H15ClN2 B1428735 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline CAS No. 859155-77-4

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline

Cat. No. B1428735
M. Wt: 210.7 g/mol
InChI Key: NNLJQRIFRWKZHF-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 . It is a derivative of aniline, which is an aromatic amine, and pyrrolidine, a five-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline consists of a pyrrolidine ring attached to an aniline group via a methylene bridge. The aniline group is substituted at the 4-position with a chlorine atom .


Physical And Chemical Properties Analysis

The boiling point of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is predicted to be 323.1±27.0 °C, and its density is predicted to be 1.222±0.06 g/cm3 . Its pKa value is predicted to be 9.29±0.20 .

Scientific Research Applications

Corrosion Inhibition

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline has been studied for its effectiveness as a corrosion inhibitor. Fernandes et al. (2019) synthesized 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline (CPYA) and found it to be effective in preventing corrosion in mild steel in an acid medium. The compound achieved an average maximum efficiency of 96.0% at a concentration of 4.59 mmol/L. The study also included surface analyses like atomic force microscopy and scanning electron microscopy, which showed that the compound offers protection by adsorbing on the metal surface and forming a protective film (Fernandes et al., 2019).

Crystal Structure Analysis

The compound's crystal structure has been a subject of interest. Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), revealing that its molecule is essentially coplanar with a significant dihedral angle between the pyrrolidine and benzene rings. The study also included Hirshfeld surface analysis to understand the intermolecular interactions responsible for crystal packing (Krishnan et al., 2021).

Microwave-Assisted Synthesis

The use of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline in microwave-assisted synthesis has been explored. Vargas et al. (2012) reported an efficient microwave-assisted synthesis of a series of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones using the compound. This process provides a more efficient alternative to conventional thermal heating and yields products in moderate to good yields (Vargas et al., 2012).

Spectroscopic Property Studies

Li Wang et al. (2012) conducted theoretical studies on the spectroscopic properties of a series of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including compounds related to 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline. These studies included time-dependent density functional theory (TD-DFT) calculations to understand the transitions and charge-transfer characteristics of these complexes (Wang et al., 2012).

Catalytic Transfer Hydrogenation

The compound's utility in catalytic transfer hydrogenation has been investigated. Thangavel et al. (2017) synthesized new compounds involving 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline for catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. These studies demonstrate the potential of such compounds in catalysis, particularly in environmentally friendly conditions (Thangavel et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

4-chloro-2-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLJQRIFRWKZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OI Afanasyev, E Podyacheva, A Rudenko… - The Journal of …, 2020 - ACS Publications
A total synthesis of the vasicinone family of natural products from bulk chemicals was developed. Reductive condensation of o-nitrobenzaldehydes with amines utilizing iron …
Number of citations: 25 pubs.acs.org

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